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molecular formula C10H9ClO B1307914 8-Chloro-2-tetralone CAS No. 82302-27-0

8-Chloro-2-tetralone

Cat. No. B1307914
M. Wt: 180.63 g/mol
InChI Key: ZBLPUKDWONQIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05721252

Procedure details

To a slurry of 46.5 gm (0.348 mole) AlC3 in 400 mL dichloromethane at -78° C. was added a solution of 32.76 gm (0.174 mole) of the previously prepared o-chlorophenylacetyl chloride in 100 mL dichloromethane dropwise over 1 hour. The dry ice/acetone bath then was replaced with an ice/water bath and ethylene was bubbled into the reaction mixture during which time the temperature rose to 15° C. The ethylene addition was discontinued at the end of the exotherm and the reaction mixture was stirred at about 5° C. for 4 hours. Ice was then added to the reaction mixture to destroy aluminum complexes. Upon termination of the exotherm, the reaction mixture was diluted with 500 mL of water and stirred vigorously until all solids had dissolved. The phases were separated and the organic phase was washed with 3×400 mL 1N hydrochloric acid and 2×400 mL saturated aqueous sodium bicarbonate. The remaining organic phase was then dried over sodium sulfate and concentrated in vacuo to give a pale orange residue. The residue was dissolved in 1:1 hexane:diethyl ether and was poured over a flash silica column which was then eluted with 1:1 hexane:diethyl ether to give a light yellow residue which was crystallized from 4:1 hexane:diethyl ether to give 10.55 gm of the title compound.
[Compound]
Name
AlC3
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9](Cl)=[O:10].C(=O)=O.[CH3:15][C:16](C)=O.C(OCC)C>ClCCl.CCCCCC>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[CH2:8][C:9](=[O:10])[CH2:16][CH2:15]2 |f:1.2|

Inputs

Step One
Name
AlC3
Quantity
46.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(=O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at about 5° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ethylene was bubbled into the reaction mixture during which time the temperature
CUSTOM
Type
CUSTOM
Details
rose to 15° C
ADDITION
Type
ADDITION
Details
The ethylene addition
ADDITION
Type
ADDITION
Details
Ice was then added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
to destroy aluminum complexes
ADDITION
Type
ADDITION
Details
Upon termination of the exotherm, the reaction mixture was diluted with 500 mL of water
STIRRING
Type
STIRRING
Details
stirred vigorously until all solids
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with 3×400 mL 1N hydrochloric acid and 2×400 mL saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The remaining organic phase was then dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale orange residue
WASH
Type
WASH
Details
was then eluted with 1:1 hexane
CUSTOM
Type
CUSTOM
Details
diethyl ether to give a light yellow residue which
CUSTOM
Type
CUSTOM
Details
was crystallized from 4:1 hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=CC=C2CCC(CC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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